molecular formula C15H14N2O2 B11709306 4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzamide

4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzamide

Cat. No.: B11709306
M. Wt: 254.28 g/mol
InChI Key: SCSMZPVPNHCXGU-UHFFFAOYSA-N
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Description

4-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE is an organic compound with the molecular formula C15H14N2O2 It is a derivative of benzamide, featuring a methoxyphenyl group and an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-aminobenzamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for 4-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine linkage to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: The corresponding amine derivative.

    Substitution: Various substituted benzamide derivatives depending on the substituent introduced.

Scientific Research Applications

4-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE involves its interaction with specific molecular targets. The imine linkage and methoxyphenyl group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-Methoxy-N-(4-methoxyphenyl)ethylideneaniline

Uniqueness

4-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE is unique due to its specific structural features, such as the imine linkage and methoxyphenyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

4-[(4-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H14N2O2/c1-19-14-8-2-11(3-9-14)10-17-13-6-4-12(5-7-13)15(16)18/h2-10H,1H3,(H2,16,18)

InChI Key

SCSMZPVPNHCXGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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